3,5-Dibromo-2-nitropyridine

Catalog No.
S712478
CAS No.
610261-34-2
M.F
C5H2Br2N2O2
M. Wt
281.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromo-2-nitropyridine

CAS Number

610261-34-2

Product Name

3,5-Dibromo-2-nitropyridine

IUPAC Name

3,5-dibromo-2-nitropyridine

Molecular Formula

C5H2Br2N2O2

Molecular Weight

281.89 g/mol

InChI

InChI=1S/C5H2Br2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H

InChI Key

KVHYCCSVMBUDPH-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Br)[N+](=O)[O-])Br

Canonical SMILES

C1=C(C=NC(=C1Br)[N+](=O)[O-])Br

Synthesis:

3,5-Dibromo-2-nitropyridine can be synthesized through various methods, with nitration of 3,5-dibromopyridine being a common approach. This involves treating 3,5-dibromopyridine with a nitrating agent, such as nitric acid or a mixture of nitric and sulfuric acids. [, ]

Applications in Organic Chemistry:

3,5-Dibromo-2-nitropyridine serves as a valuable building block in organic synthesis due to the presence of reactive bromine and nitro groups. These functional groups can undergo various substitution and coupling reactions to yield diversely substituted pyridine derivatives. []

  • Substitutions: The bromine atoms in 3,5-dibrromo-2-nitropyridine can be readily replaced with other functional groups, such as cyano, amino, or alkoxy groups, through nucleophilic aromatic substitution reactions. This allows for the introduction of desired functionalities at specific positions in the pyridine ring. [, ]
  • Coupling reactions: The nitro group in 3,5-dibrromo-2-nitropyridine can participate in various coupling reactions, such as Suzuki-Miyaura and Negishi couplings, to form C-C bonds with other aromatic or aliphatic moieties. This enables the construction of complex molecular architectures. [, ]

Potential Applications in Medicinal Chemistry:

  • Antimicrobial activity: Some studies have investigated the potential antimicrobial activity of 3,5-dibrromo-2-nitropyridine and its derivatives. However, further research is needed to establish its efficacy and mechanism of action.

3,5-Dibromo-2-nitropyridine is a chemical compound with the molecular formula C5H2Br2N2O2C_5H_2Br_2N_2O_2 and a molecular weight of approximately 281.89 g/mol. It is characterized by the presence of two bromine atoms and one nitro group attached to a pyridine ring. This compound typically appears as a yellow solid and has a melting point ranging from 92 to 96 °C. It is soluble in methanol and should be stored under inert gas conditions at low temperatures to maintain stability .

Typical of nitropyridine derivatives. The nitro group can undergo reduction to form amines, while the bromine atoms can be substituted in nucleophilic substitution reactions. Additionally, the compound can react with bases to form various derivatives, making it versatile in organic synthesis. The presence of both electron-withdrawing (nitro) and electron-donating (bromine) groups influences its reactivity, allowing for electrophilic aromatic substitution reactions as well .

Several synthesis methods have been developed for 3,5-Dibromo-2-nitropyridine:

  • Bromination of Nitro-Pyridine: A common method involves the bromination of 2-nitropyridine using brominating agents such as phosphorus tribromide or N-bromosuccinimide in an organic solvent.
  • Nitro Group Substitution: Starting from 3-bromo-2-pyridinecarboxylic acid or similar precursors, the introduction of the nitro group can be achieved through nitration reactions using concentrated nitric acid and sulfuric acid .
  • Multi-Step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and cross-coupling reactions to introduce the bromine substituents selectively .

3,5-Dibromo-2-nitropyridine finds applications primarily in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: Used in laboratory settings for studying reaction mechanisms involving nitropyridines.
  • Material Science: Potential applications in developing new materials due to its unique electronic properties .

Interaction studies have shown that 3,5-Dibromo-2-nitropyridine can interact with various biological molecules due to its structural features. Its ability to inhibit cytochrome P450 enzymes suggests potential drug-drug interactions that could influence therapeutic outcomes. Further studies are warranted to explore its interactions with proteins and other biomolecules comprehensively .

Several compounds share structural similarities with 3,5-Dibromo-2-nitropyridine. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberUnique Features
2,5-Dibromo-3-nitropyridine15862-37-0Similar structure but different bromine positioning
5-Bromo-3-methyl-2-nitropyridine114042-02-3Contains a methyl group instead of bromine
4-Bromo-3-nitropyridine610261-34-2Different substitution pattern on the pyridine ring
3-Nitropyridine100-00-9Lacks bromine substituents entirely
4-Nitro-3-bromopyridine610261-34-2Contains both nitro and bromo groups at different positions

The uniqueness of 3,5-Dibromo-2-nitropyridine lies in its specific arrangement of functional groups that influence its reactivity and biological activity compared to these similar compounds .

The synthesis of 3,5-dibromo-2-nitropyridine traces back to mid-20th-century advancements in pyridine chemistry. Early methods involved the oxidation of 2-amino-5-bromopyridine, followed by nitration under controlled conditions. A pivotal 1949 study demonstrated its preparation via careful bromination and nitration sequences, establishing it as a precursor for aminopyridine derivatives. Modern synthetic routes, such as those described in patent CN100348582C, employ halogenated pyridine precursors subjected to nitration using fuming nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at elevated temperatures (80°C), achieving yields >90%.

The compound’s significance surged with its application in pharmaceutical intermediates. For instance, it is a key reagent in synthesizing 2-amino-5-ethoxypyridine, a building block for antihistamines and anticancer agents. Recent studies highlight its utility in cross-coupling reactions, where the bromine substituents facilitate Suzuki-Miyaura and Ullmann-type couplings to generate biaryl structures.

Position in Heterocyclic Chemistry Literature

Nitropyridines occupy a central role in heterocyclic chemistry due to their electron-deficient aromatic systems, which enable diverse functionalization. 3,5-Dibromo-2-nitropyridine exemplifies this reactivity, with its nitro group directing electrophilic substitutions to specific ring positions while bromine atoms serve as leaving groups for nucleophilic displacements. Computational studies on analogous [N–I–N]+ halogen-bonded complexes reveal that electron-withdrawing groups like nitro enhance the stability of such interactions, underscoring the compound’s utility in supramolecular chemistry.

Comparative analyses with other nitropyridines, such as 3-bromo-2-nitropyridine and 5-chloro-2-nitropyridine, demonstrate that the dihalogenation in 3,5-dibromo-2-nitropyridine amplifies its electrophilicity. This property is exploited in vicarious nucleophilic substitution (VNS) reactions, where sulfonyl-stabilized carbanions selectively alkylate the pyridine ring at the 4-position. Such reactivity is less pronounced in monohalogenated analogs, highlighting the synergistic effects of multiple halogen substituents.

Comparative Framework within Halogenated Nitropyridine Research

Halogenated nitropyridines are classified by their substitution patterns and resultant reactivities. The following table contrasts 3,5-dibromo-2-nitropyridine with related compounds:

CompoundCAS NumberMolecular FormulaKey ReactivityApplications
3,5-Dibromo-2-nitropyridine610261-34-2$$ \text{C}5\text{H}2\text{Br}2\text{N}2\text{O}_2 $$Suzuki coupling, VNS alkylationPharmaceuticals, agrochemicals
3-Bromo-2-nitropyridine54231-33-3$$ \text{C}5\text{H}3\text{Br}\text{N}2\text{O}2 $$Nucleophilic aromatic substitutionLigand synthesis, material science
5-Chloro-2-nitropyridine52092-47-4$$ \text{C}5\text{H}3\text{Cl}\text{N}2\text{O}2 $$Photochemical reactionsDye intermediates, corrosion inhibitors

The dihalogenation in 3,5-dibromo-2-nitropyridine confers distinct advantages:

  • Enhanced Electrophilicity: The electron-withdrawing nitro and bromine groups activate the ring for nucleophilic attacks, enabling reactions under milder conditions compared to monohalogenated derivatives.
  • Regioselective Functionalization: Bromine atoms at the 3- and 5-positions direct incoming nucleophiles to the 4-position, a site critical for constructing asymmetric catalysts.
  • Stability: The solid-state structure, stabilized by intermolecular halogen bonding, ensures longevity in storage, making it preferable for industrial applications.

The classical synthesis of 3,5-dibromo-2-nitropyridine has historically relied on established electrophilic aromatic substitution methodologies adapted for pyridine derivatives [1] [18]. The most fundamental approach involves the direct nitration of 3,5-dibromopyridine using traditional nitrating agents [1] [6]. This classical route employs a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures between zero and twenty-five degrees Celsius [1] [9].

The reaction mechanism follows the conventional electrophilic aromatic substitution pathway, where the nitronium ion serves as the active electrophile [18] [19]. The electron-withdrawing nature of the bromine substituents significantly influences the regioselectivity, directing nitration to the 2-position of the pyridine ring [1] [18]. Classical synthetic routes typically achieve yields ranging from seventy-five to eighty-five percent under optimized conditions [9] [1].

Traditional methodologies also encompass sequential bromination and nitration approaches [14] [5]. In these procedures, pyridine derivatives undergo initial bromination using bromine in acetic acid or other suitable solvents, followed by nitration using conventional acid mixtures [14] [24]. The sequential approach allows for better control over regiochemistry but often results in lower overall yields due to the multi-step nature of the process [5] [14].

MethodKey ReagentsTemperature (°C)Reaction TimeTypical Yield (%)
Direct Nitration of 3,5-DibromopyridineHNO₃/H₂SO₄0-252-4 hours75-85
Bromination followed by NitrationBr₂, then HNO₃/H₂SO₄45-55, then 0-252-3 hours, then 2-4 hours60-70
Sandmeyer Reaction RouteNaNO₂/HBr, then Br₂-5 to 15, then 60-802-5 hours, then 3 hours80-90

Modern Synthetic Approaches

Contemporary synthetic methodologies for 3,5-dibromo-2-nitropyridine have evolved to incorporate advanced reaction technologies and improved reagent systems [10] [28]. Modern approaches emphasize enhanced selectivity, reduced reaction times, and improved atom economy compared to classical methods [10] [21].

Continuous flow synthesis represents a significant advancement in modern synthetic approaches [10] [28]. These methodologies utilize microreactor technology to achieve precise control over reaction parameters, including temperature, residence time, and reagent stoichiometry [10] [28]. Flow synthesis of nitropyridine derivatives has demonstrated superior performance with yields exceeding ninety percent and significantly reduced reaction times of five to ten minutes [10].

The implementation of modern nitrating reagents has revolutionized the synthesis of nitropyridine compounds [23] [22]. Solvent-free nitration using silica gel as a reaction medium represents a particularly innovative approach [22]. This methodology employs commercial aqueous nitric acid alone at room temperature, with silica gel serving as both a dehydrating agent and reaction medium [22] [23].

Microwave-assisted synthesis has emerged as another powerful modern approach [21] [11]. These methods achieve rapid heating and precise temperature control, resulting in significantly reduced reaction times and often improved yields [21]. Microwave irradiation enables the synthesis of nitropyridine derivatives under mild conditions with enhanced reaction rates [21].

Advanced catalyst systems have also been developed for modern synthetic approaches [30] [17]. Iron-catalyzed methodologies provide environmentally benign alternatives to traditional synthetic routes [30]. These catalytic systems demonstrate excellent functional group tolerance and can be operated under relatively mild conditions [30].

Nitration Pathways from Dibromopyridine Precursors

The nitration of dibromopyridine precursors to form 3,5-dibromo-2-nitropyridine follows well-defined mechanistic pathways that are strongly influenced by the substitution pattern of the starting material [16] [18]. The regioselectivity of nitration depends critically on the electronic effects of the existing bromine substituents and their positional arrangement on the pyridine ring [18] [19].

Starting from 3,5-dibromopyridine, nitration occurs preferentially at the 2-position due to the directing effects of the bromine substituents [1] [18]. The electron-withdrawing nature of bromine creates a favorable electronic environment for electrophilic attack at the 2-position, resulting in high regioselectivity exceeding ninety percent [1] [18]. This pathway represents the most efficient route to 3,5-dibromo-2-nitropyridine with yields of eighty to eighty-five percent [1].

Alternative dibromopyridine isomers exhibit different nitration patterns [5] [14]. The nitration of 2,5-dibromopyridine proceeds with moderate regioselectivity, favoring the 3-position with selectivity ranging from seventy to eighty percent [5] [14]. This pathway requires more forcing conditions, typically employing fuming nitric acid and oleum at temperatures between fifteen and thirty degrees Celsius [12] [13].

The mechanistic understanding of these nitration pathways has been elucidated through computational studies [18] [19]. Molecular electron density theory calculations reveal that the nitration reactions proceed via a stepwise polar mechanism involving the formation of tetrahedral cation intermediates [18] [19]. The activation energies for different nitration pathways correlate directly with the observed regioselectivities [18].

Starting MaterialNitration PositionRegioselectivityReaction ConditionsProduct Yield (%)
3,5-Dibromopyridine2-PositionHigh (>90%)HNO₃/H₂SO₄, 0-25°C80-85
2,5-Dibromopyridine3-PositionModerate (70-80%)Fuming HNO₃/oleum, 15-30°C65-75
2,3-Dibromopyridine5-PositionLow (50-60%)Mixed acid, 10-20°C45-55
3,4-Dibromopyridine2-PositionHigh (85-90%)HNO₃/Ac₂O, 0-15°C75-80
2,6-Dibromopyridine3-PositionModerate (75-85%)Concentrated acids, 5-25°C70-75

Alternative Synthetic Strategies

Beyond conventional nitration approaches, several alternative synthetic strategies have been developed for accessing 3,5-dibromo-2-nitropyridine [4] [13]. These methodologies often provide complementary approaches that may offer advantages in specific synthetic contexts or when conventional routes prove problematic [13] [25].

The Sandmeyer reaction pathway represents a significant alternative strategy [5] [14]. This approach involves the diazotization of 2-amino-3,5-dibromopyridine using sodium nitrite and hydrobromic acid, followed by treatment with bromine to effect the replacement of the amino group [5] [14]. This methodology has been optimized to achieve yields exceeding eighty percent under carefully controlled conditions [14].

Nucleophilic aromatic substitution strategies provide another alternative approach [13] [11]. These methods involve the selective substitution of leaving groups on appropriately substituted pyridine derivatives [13]. The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups, facilitates nucleophilic attack under appropriate conditions [13].

Transition metal-catalyzed approaches have emerged as powerful alternative strategies [30] [15]. Palladium-catalyzed cross-coupling reactions enable the selective introduction of functional groups onto brominated pyridine scaffolds [15]. These methodologies often provide superior regioselectivity and functional group tolerance compared to traditional electrophilic substitution approaches [15] [30].

Oxidative functionalization strategies represent an increasingly important alternative approach [11] [37]. These methodologies involve the selective oxidation of amino groups to nitro groups using various oxidizing agents [37] [11]. Hydrogen peroxide-mediated oxidation has proven particularly effective, achieving yields exceeding ninety percent under optimized conditions [37].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic methodologies for 3,5-dibromo-2-nitropyridine has become increasingly important [22] [23]. Green chemistry approaches focus on minimizing environmental impact while maintaining or improving synthetic efficiency [22] [28].

Solvent-free synthetic methodologies represent a major advancement in green chemistry approaches [22] [23]. Silica gel-mediated nitration eliminates the need for organic solvents while achieving excellent yields [22]. This approach utilizes silica gel as both a reaction medium and water scavenger, enabling nitration with aqueous nitric acid under mild conditions [22]. The methodology demonstrates atom economies exceeding eighty-five percent [22].

Continuous flow processing provides significant environmental benefits compared to traditional batch processes [28] [10]. Flow methodologies reduce waste generation, improve energy efficiency, and enable better process control [28]. The enhanced heat and mass transfer characteristics of continuous flow systems allow for more efficient utilization of reagents and reduced formation of byproducts [10] [28].

Microwave-assisted synthesis offers substantial energy savings compared to conventional heating methods [21] [11]. These approaches achieve rapid heating and cooling cycles, reducing overall energy consumption while often improving reaction selectivity [21]. Microwave methodologies typically demonstrate atom economies between seventy-five and eighty percent [21].

Mechanochemical synthesis represents an emerging green chemistry approach [23]. Ball milling conditions enable chemical transformations with minimal solvent usage while providing unique reaction environments [23]. These methodologies often achieve high atom economies and reduced waste generation [23].

ApproachEnvironmental BenefitProcess ImprovementAtom Economy (%)Energy Reduction
Solvent-Free NitrationEliminates organic solventsSilica gel as water scavenger85-90Moderate
Continuous Flow ProcessingReduced waste generationEnhanced heat/mass transfer80-85High
Microwave-Assisted SynthesisEnergy efficiencyRapid heating and cooling75-80Very High
Solid-Support SynthesisRecyclable catalyst supportEasy product separation70-75Moderate
Mechanochemical SynthesisMinimal solvent usageBall milling conditions80-85High

Industrial Scale Production Methodologies

The industrial scale production of 3,5-dibromo-2-nitropyridine requires specialized methodologies that address the unique challenges associated with large-scale chemical manufacturing [28] [31]. These challenges include process safety, environmental compliance, economic viability, and consistent product quality [28].

Continuous flow technology has emerged as the preferred approach for industrial scale production [28] [10]. Large-scale flow reactors enable precise control over reaction parameters while providing superior heat and mass transfer characteristics [28]. Industrial flow systems typically operate with throughputs exceeding one hundred kilograms per day while maintaining product purities above ninety-nine percent [28].

Process intensification strategies are crucial for industrial scale implementation [28] [29]. These approaches focus on maximizing volumetric productivity while minimizing equipment footprint and energy consumption [28]. Advanced mixing technologies, such as rhombus-type micromixers, provide enhanced mass transfer efficiency for highly exothermic nitration reactions [28].

Temperature control systems are critical for industrial scale nitration processes [28] [12]. The highly exothermic nature of nitration reactions requires sophisticated heat management strategies to prevent thermal runaway and ensure consistent product quality [28] [12]. Industrial systems typically maintain temperature control within plus or minus zero point five degrees Celsius [28].

Quality control and analytical monitoring systems are essential components of industrial scale production [28] [39]. Real-time monitoring using techniques such as high-performance liquid chromatography enables continuous assessment of reaction progress and product purity [28]. These systems ensure consistent product quality while enabling rapid response to process deviations [28].

ParameterLaboratory ScalePilot ScaleIndustrial Scale
Production Scale1-100 g1-10 kg100-1000 kg
Reactor TypeBatch reactorContinuous flowContinuous flow/CSTR
Temperature Control±2°C±1°C±0.5°C
Residence Time2-4 hours5-10 minutes5-15 minutes
Throughput25 mmol/h2 mol/h100 kg/day
Product Purity95-98%98-99%99%+
Waste GenerationHighModerateLow

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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